![molecular formula C28H33N3O6 B1673725 L-371,257 CAS No. 162042-44-6](/img/structure/B1673725.png)
L-371,257
Overview
Description
L-371,257 is a synthetic organic compound used in scientific research. It acts as a selective antagonist of the oxytocin receptor, exhibiting over 800 times selectivity over related vasopressin receptors . This compound was one of the first non-peptide oxytocin antagonists developed and has good oral bioavailability but poor penetration of the blood-brain barrier, which gives it good peripheral selectivity with few central side effects .
Mechanism of Action
L-371,257, also known as 1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one, is a compound used in scientific research. It acts as a selective antagonist of the oxytocin receptor .
Target of Action
The primary target of this compound is the oxytocin receptor (OTR) . OTR is a class of G-protein coupled receptors that oxytocin binds to exert its effects. This compound has a high affinity for the oxytocin receptor (Ki=19 nM) and displays over 800-fold selectivity over the related vasopressin receptors .
Mode of Action
This compound acts as a competitive antagonist at the oxytocin receptor . This means it competes with oxytocin for binding to the OTR, preventing oxytocin from exerting its effects when this compound is present .
Biochemical Pathways
The biochemical pathways affected by this compound are those mediated by oxytocin. Oxytocin is known to play a role in various physiological and behavioral processes, including labor induction, milk ejection, and social bonding . By blocking the oxytocin receptor, this compound can inhibit these oxytocin-mediated effects .
Pharmacokinetics
This compound is orally bioavailable . This means it can be administered orally and is absorbed into the bloodstream where it can exert its effects. It is anon-blood-brain barrier penetrant This gives it good peripheral selectivity with few central side effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonism of the oxytocin receptor. For example, it has been shown to antagonize oxytocin-induced contractions in isolated rat uterine tissue . In addition, it has been found to stimulate weight gain in rats when administered systemically .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-371,257 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzoxazinone ring and the attachment of the piperidinyl and methoxybenzoyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
L-371,257 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Oxytocin Receptor Antagonism
L-371,257 serves as a critical tool in studying the role of oxytocin in physiological processes. By selectively blocking oxytocin receptors, researchers can investigate the effects of oxytocin signaling in various biological systems.
Case Study: Premature Labor
One of the primary applications of this compound is in the treatment of premature labor. Oxytocin plays a significant role in uterine contractions; thus, antagonizing its receptor can help manage preterm delivery. Studies have indicated that this compound may effectively inhibit contractions induced by oxytocin, providing a pharmacological approach to delaying labor .
Neuroscience Research
This compound has also been utilized in neuroscience to explore the effects of oxytocin on behavior and neurophysiology. Its ability to penetrate peripheral tissues but not the blood-brain barrier makes it particularly useful for studying peripheral effects without central side effects.
Case Study: Stress and Anxiety
Research has shown that oxytocin can influence stress responses and social behaviors. By using this compound, studies can delineate the specific contributions of peripheral versus central oxytocin signaling in anxiety models. For instance, experiments have demonstrated that blocking oxytocin receptors with this compound alters stress-induced behaviors in animal models .
Dermatological Applications
Recent studies have begun to explore the role of oxytocin signaling in hair growth and skin health. This compound has been employed to assess how blocking oxytocin receptors affects hair follicle dynamics.
Case Study: Hair Growth Promotion
In research examining hair follicle growth, this compound was used to investigate the relationship between oxytocin signaling and hair follicle development. The compound was shown to inhibit hair peg-like sprouting in dermal papilla cells when combined with cinnamic acid treatment. This suggests that oxytocin may play a role in promoting hair growth through its receptors .
Pharmacological Characterization
The pharmacological properties of this compound have been characterized extensively through structure-activity relationship studies. These studies have led to the identification of other potential analogs that exhibit similar or improved receptor selectivity.
Property | Value |
---|---|
Chemical Formula | C28H33N3O6 |
Molar Mass | 507.587 g/mol |
Ki (Binding Affinity) | 9.3 nM |
Selectivity over Vasopressin | >800x |
Clinical Implications and Future Directions
The implications of this compound extend into potential clinical applications beyond those currently explored. Future research may focus on:
- Chronic Pain Management : Investigating whether oxytocin antagonism can alleviate pain conditions influenced by stress or anxiety.
- Obesity Treatment : Since oxytocin is implicated in energy homeostasis, antagonists like this compound could be explored for weight management therapies.
- Mental Health Disorders : Understanding how oxytocin influences mood disorders could lead to novel treatments targeting these pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
L-371,257 is unique due to its high selectivity for the oxytocin receptor over vasopressin receptors and its good oral bioavailability. Unlike some other oxytocin antagonists, it does not penetrate the blood-brain barrier, which minimizes central side effects and makes it suitable for peripheral applications .
Biological Activity
L-371,257 is a selective antagonist of the oxytocin receptor (OTR), known for its potent biological activity and therapeutic potential. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Profile
- Chemical Name : 1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)piperidine
- Molecular Formula : CHNO
- Molar Mass : 507.587 g/mol
- CAS Number : 7473590
This compound exhibits a high affinity for the human oxytocin receptor with a dissociation constant (K) of 4.6 nM and demonstrates over 800-fold selectivity against vasopressin receptors V1a and V2 . This selectivity is crucial as it minimizes off-target effects associated with vasopressin receptor antagonism.
Antagonistic Effects
This compound effectively antagonizes oxytocin-induced contractions in isolated rat uterine tissues (pA = 8.44) . In vivo studies show that it decreases the length of projections in U-87MG cells induced by retinoic acid, indicating its role in modulating cellular morphology and behavior .
Cell Proliferation Studies
Research indicates that this compound inhibits cell proliferation in U-87MG cells. A study reported a 38.7% inhibition of cell viability at a concentration of 1 µM after 96 hours of exposure (p < 0.05) . The compound also reduced ERK1/2 phosphorylation, which is essential for cell proliferation signaling pathways .
Study on U-87MG Cells
In a controlled experiment, U-87MG cells treated with this compound exhibited reduced viability and increased apoptosis compared to control groups. Flow cytometry results indicated significant differences in cell survival rates between OXTR knockdown cells and those treated with this compound, further supporting its role as an effective OTR antagonist .
Treatment | Cell Viability (%) | Apoptotic Cells (%) |
---|---|---|
Control | 100 | 10 |
This compound | 61.3 | 38 |
Cytotoxicity Studies
This compound was shown to abolish the protective effect of oxytocin against hydrogen peroxide-induced cytotoxicity in U-87MG cells. This suggests that the antagonist can modulate oxidative stress responses mediated by oxytocin signaling .
Pharmacokinetics and Administration
This compound is orally bioavailable but has limited penetration across the blood-brain barrier, making it suitable for peripheral applications with minimal central side effects . Its pharmacokinetic profile supports its potential use in clinical settings for conditions such as premature labor.
Properties
IUPAC Name |
1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O6/c1-19(32)29-15-11-22(12-16-29)37-23-7-8-24(26(17-23)35-2)27(33)30-13-9-21(10-14-30)31-25-6-4-3-5-20(25)18-36-28(31)34/h3-8,17,21-22H,9-16,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDERJSQJYIJOPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)C(=O)N3CCC(CC3)N4C5=CC=CC=C5COC4=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426072 | |
Record name | 1-[1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-piperidinyl]-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162042-44-6 | |
Record name | L 371257 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162042-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-piperidinyl]-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-371,257 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98KJ8P9APP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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